molecular formula C11H15BrN2O4 B11832657 tert-butyl 4-bromo-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate

tert-butyl 4-bromo-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate

Cat. No.: B11832657
M. Wt: 319.15 g/mol
InChI Key: VBVLQIRIQASKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-bromo-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate is a functionalized dihydropyrimidine derivative of interest in medicinal chemistry and drug discovery research. The structure combines a bromo substituent, which serves as a versatile handle for cross-coupling reactions, with a protected carbonyl group. This makes the compound a valuable bifunctional synthetic intermediate for constructing complex molecules. It may be used in the synthesis of targeted protein degraders (PROTACs) or other small-molecule therapeutics, similar to applications seen in patents for CDK2 degraders which utilize related pyrimidine-based scaffolds . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization. As a key building block, it facilitates the exploration of new chemical space in libraries designed for high-throughput screening. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15BrN2O4

Molecular Weight

319.15 g/mol

IUPAC Name

tert-butyl 4-bromo-3,5-dimethyl-2,6-dioxopyrimidine-1-carboxylate

InChI

InChI=1S/C11H15BrN2O4/c1-6-7(12)13(5)9(16)14(8(6)15)10(17)18-11(2,3)4/h1-5H3

InChI Key

VBVLQIRIQASKHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)N(C1=O)C(=O)OC(C)(C)C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide, or amines for substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Compounds with higher oxidation states, such as bromo ketones.

    Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in the development of drugs targeting specific biological pathways.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom may enhance the reactivity of the compound towards biological targets.

Studies have demonstrated that tert-butyl 4-bromo-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine derivatives possess notable biological activities:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against bacterial strains
AntiviralPotential efficacy against viral infections
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Agricultural Chemistry

The compound's derivatives may serve as agrochemicals due to their ability to inhibit plant pathogens or pests. This application is particularly relevant in developing sustainable agricultural practices.

Case Study 1: Anticancer Properties

A series of experiments were conducted to evaluate the cytotoxic effects of tert-butyl 4-bromo-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial properties of the compound against several bacterial strains. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

    Chemical Reactions: The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Key Structural Features :

  • Positions 3 and 5 : Methyl groups (steric hindrance, hydrophobic interactions).
  • tert-Butyl carbamate : Protects the amine, aids in purification.

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The following table compares substituents and their implications:

Compound Name Position 4 Substituent Positions 3/5 Substituents Key Reactivity/Applications Reference
tert-Butyl 4-bromo-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate (Target) Br 3,5-diCH₃ Electrophilic substitution (e.g., Suzuki coupling), drug intermediate
tert-Butyl 4-(4-(benzyloxy)phenyl)-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate 4-(benzyloxy)phenyl 3,5-diCH₃ Enhanced aromatic π-stacking; potential kinase inhibitor scaffolds
tert-Butyl 5-benzyl-3-(but-2-en-1-yl)-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate (105) H 5-benzyl, 3-but-2-en-1-yl Olefin metathesis or Diels-Alder precursors; Thymidylate Synthase inhibition
tert-Butyl 3-(5-(diethoxyphosphoryl)pent-2-en-1-yl)-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate (120) H 3-phosphoryl chain Phosphorylation-dependent signaling studies; prodrug design

Key Observations :

  • Bromine vs. Aromatic Groups : The target compound’s bromine enables cross-coupling reactions absent in benzyloxy- or phosphoryl-substituted analogs .
  • Methyl Groups : Consistent 3,5-dimethyl substitution across analogs suggests a design preference for steric stabilization and metabolic resistance.

Purification :

  • Rf Values : Analogs show Rf = 0.45–0.71 in solvent systems like DCM/MeOH or EDP/AcOEt, indicating moderate polarity . The target compound likely requires similar chromatographic conditions.

Physical and Spectral Properties

Property Target Compound (Inferred) tert-Butyl 4-(benzyloxy)phenyl Analog Compound 105
Molecular Weight ~350–370 g/mol (estimated) 464.5 g/mol (CAS 1643462-67-2) 395.4 g/mol (C₂₁H₂₅N₂O₅)
Stability Stable in dry, cool conditions Sensitive to acidic cleavage of benzyloxy Air-sensitive (allyl group)
1H NMR (δ ppm) ~1.4 (t-Bu), 2.3–2.5 (CH₃) 7.3–7.5 (benzyl aromatic), 5.1 (OCH₂Ph) 5.8–6.0 (allyl CH₂)

Notes:

  • Bromine’s electronegativity deshields adjacent protons, likely shifting NMR signals downfield compared to non-halogenated analogs.

Biological Activity

The compound tert-butyl 4-bromo-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15BrN2O4\text{C}_{13}\text{H}_{15}\text{Br}\text{N}_2\text{O}_4

This structure features a bromine atom and a tert-butyl group, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, in vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antibiotics, indicating superior efficacy in some cases.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In cell line studies involving human cancer cells (e.g., breast and colon cancer), this compound showed significant cytotoxic effects. The compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

The proposed mechanisms for its biological activity include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in tumor cells.
  • Targeting Specific Enzymes : It may inhibit enzymes involved in cancer proliferation or survival.

Case Studies

  • Antibacterial Efficacy : A study conducted on the efficacy of various pyrimidine derivatives found that this compound had an MIC of 8 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like penicillin .
  • Anticancer Activity : In a comparative study assessing the cytotoxic effects on colon cancer cells (HT-29), the compound exhibited an IC50 value of 15 µM after 48 hours of treatment, demonstrating a higher potency than many known chemotherapeutic agents .

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionReference
AntibacterialInhibition of bacterial growth
AnticancerInduction of apoptosis
AntioxidantROS generation

Q & A

Basic Questions

Q. What are common synthetic routes for preparing tert-butyl 4-bromo-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate?

  • Methodological Answer : The compound is typically synthesized via functionalization of a pyrimidine scaffold. A representative approach involves:

Bromination : Introducing bromine at the 4-position of a pre-formed dihydropyrimidine derivative using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids).

Carbamate Protection : Reacting the intermediate with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DIPEA) in anhydrous THF or DCM.

  • Key Considerations : Optimize reaction stoichiometry to avoid over-bromination and monitor reaction progress via TLC or HPLC. Purification often employs column chromatography (C18 reverse-phase for polar byproducts) .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : A multi-technique approach is recommended:

  • X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement) to confirm regiochemistry of bromine and Boc-group placement. Ensure high-quality crystals are grown via vapor diffusion in solvents like acetonitrile/water .
  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions. Key signals include downfield carbonyl peaks (~165–175 ppm in ¹³C) and tert-butyl protons (1.2–1.4 ppm in ¹H).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~ 357.05 g/mol).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste.
  • First Aid : For skin contact, wash immediately with soap/water; if ingested, seek medical attention and provide SDS (similar to tert-butyl carbamate derivatives in SDS documents) .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved during structural validation?

  • Methodological Answer :

  • Scenario : Discrepancies between NMR-derived substituent positions and X-ray bond lengths may arise from dynamic effects (e.g., rotational isomerism).
  • Resolution :

Perform variable-temperature NMR to detect conformational exchange.

Re-refine X-ray data using SHELXL with twinning or disorder modeling if crystal packing anomalies exist.

Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical/experimental spectra .

Q. What reaction mechanisms govern the bromo group’s reactivity in cross-coupling or substitution reactions?

  • Methodological Answer :

  • Palladium-Catalyzed Coupling : The C-Br bond undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) to form aryl palladium intermediates. Use formic acid derivatives (e.g., HCO₂H) as CO surrogates for carbonylative couplings (e.g., Suzuki-Miyaura).
  • Nucleophilic Substitution : Activate the Br site via electron-withdrawing effects of adjacent carbonyl groups. Optimize solvent polarity (DMF > THF) and base strength (K₂CO₃ vs. Cs₂CO₃) to enhance SNAr kinetics .

Q. How can synthetic routes be optimized to improve yield and scalability for multi-step protocols?

  • Methodological Answer :

  • Design Table :
StepParameterOptimization Strategy
BrominationSolventReplace DCM with MeCN to reduce side-product formation
Boc ProtectionCatalystSwitch from DMAP to 4-N,N-dimethylaminopyridine hydrochloride for faster activation
PurificationChromatographyUse gradient elution (10→50% acetonitrile/water) to isolate polar impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.